2,2-Difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide
Description
2,2-Difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide is a fluorinated benzodioxole derivative featuring a carboxamide group substituted with two methyl groups at the nitrogen atom (N,N-dimethyl) and two fluorine atoms at the 2-positions of the benzodioxole ring.
Key structural features:
- Benzodioxole core: A fused bicyclic system (1,3-benzodioxole) providing rigidity and lipophilicity.
- 2,2-Difluoro substitution: Enhances metabolic stability and electronic effects compared to non-fluorinated analogs.
- N,N-dimethyl carboxamide: Likely influences solubility, bioavailability, and resistance to enzymatic degradation (e.g., N-demethylation) .
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c1-13(2)9(14)6-3-4-7-8(5-6)16-10(11,12)15-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPDWRAMZOJYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192178 | |
| Record name | 1,3-Benzodioxole-5-carboxamide, 2,2-difluoro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055119-09-8 | |
| Record name | 1,3-Benzodioxole-5-carboxamide, 2,2-difluoro-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole-5-carboxamide, 2,2-difluoro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorination of Benzodioxole: One method involves introducing fluorine atoms into the benzodioxole molecule, followed by an alkylation reaction to obtain the target compound.
Direct Fluorination: Another approach is the direct introduction of fluorine atoms into the benzodioxole molecule.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and catalysts, as well as the control of reaction parameters, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common. Reagents like sodium hydroxide or potassium tert-butoxide are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
DFDB serves as a valuable building block in synthetic chemistry. Its unique structure allows it to participate in various chemical reactions, including:
- Fluorination : DFDB can be synthesized through direct fluorination methods, which introduce fluorine atoms into the benzodioxole structure.
- Substitution Reactions : The compound is amenable to nucleophilic substitution reactions, making it a versatile intermediate for synthesizing other derivatives.
The following table summarizes the common reactions involving DFDB:
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Nucleophilic Substitution | Sodium hydroxide or potassium tert-butoxide | Various substituted benzodioxole derivatives |
Biology
DFDB has been investigated for its biological activity, particularly in drug development. It has shown promise in:
- Biological Assays : DFDB is used as a building block for bioactive molecules, facilitating the development of new therapeutic agents.
- Anticancer Research : Recent studies have demonstrated significant cytotoxicity against multiple cancer cell lines while sparing normal cells. This suggests a favorable safety profile for further development as an anticancer agent.
- Antidiabetic Effects : In animal models, DFDB derivatives have been shown to reduce blood glucose levels significantly, indicating potential applications in diabetes treatment.
Medicine
The compound has been explored for various therapeutic applications:
- Drug Development : DFDB serves as a precursor for synthesizing novel drugs targeting specific diseases. Its unique structure allows it to interact with molecular targets effectively.
- Cystic Fibrosis Treatment : Solid forms of related compounds have been developed for treating CFTR-mediated diseases like cystic fibrosis .
Case Study 1: Anticancer Efficacy
A series of DFDB derivatives were synthesized and tested against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with minimal effects on normal cells. This study highlights the potential of DFDB in developing targeted cancer therapies.
Case Study 2: Antidiabetic Research
In a controlled study involving diabetic mice models, treatment with DFDB derivatives resulted in a decrease in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration. This finding underscores the potential of DFDB compounds in creating new antidiabetic therapies.
Industry Applications
DFDB also finds applications in materials science and electronics due to its stability and unique properties:
- Electronics : The compound's fluorinated structure contributes to its use in developing organic semiconductors and materials for OLEDs (Organic Light Emitting Diodes).
- Materials Science : Its chemical properties make it suitable as a precursor for stabilizers and catalysts used in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s difluoro and dimethyl groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2,2-Difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide with structurally related benzodioxole carboxamides:
Key Differences and Implications
Fluorination Patterns: The 2,2-difluoro substitution in the target compound reduces metabolic oxidation compared to non-fluorinated analogs. In contrast, N-[2-(trifluoromethyl)phenyl]-... (CAS 88147-33-5) leverages a CF3 group for enhanced electron-withdrawing effects and pharmacokinetic stability .
Amide Substitutions: The N,N-dimethyl group in the target compound may resist N-demethylation, a common metabolic pathway observed in compounds like DIC (4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide), where liver microsomes catalyze demethylation to release formaldehyde .
Metabolic and Enzymatic Considerations
- N-Demethylation: The N,N-dimethyl group in the target compound is structurally analogous to DIC (), which undergoes hepatic N-demethylation via cytochrome P450 enzymes. However, steric hindrance from the dimethyl groups may slow this process, as seen with prochlorperazine- or phenobarbital-induced enzyme systems .
- Fluorine Effects: The 2,2-difluoro substitution likely reduces ring oxidation, a common degradation pathway for non-fluorinated benzodioxoles.
Biological Activity
2,2-Difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide is an organic compound notable for its unique structure and potential biological activities. This compound, characterized by the presence of two fluorine atoms and a dimethyl group attached to a benzodioxole moiety, has garnered interest in various scientific fields including medicinal chemistry and pharmacology. The compound's molecular formula is C₁₀H₉F₂N₃O₃, with a molecular weight of approximately 229.18 g/mol.
Chemical Structure and Properties
The structural characteristics of this compound contribute to its reactivity and biological activity. The dual fluorination enhances electrophilic substitution reactions, making it a versatile building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉F₂N₃O₃ |
| Molecular Weight | 229.18 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxole, including this compound, may exhibit significant anticancer properties. For instance, research has shown that certain benzodioxole derivatives demonstrate cytotoxic effects against various cancer cell lines with IC50 values ranging from 26 to 65 µM . These findings suggest that the compound could inhibit cancer cell proliferation effectively.
Antidiabetic Potential
The compound has also been investigated for its antidiabetic properties. A study focusing on benzodioxol carboxamide derivatives highlighted that certain compounds exhibited potent inhibition of α-amylase, an enzyme involved in carbohydrate digestion. Specifically, compounds IIa and IIc showed IC50 values of 0.85 µM and 0.68 µM respectively, indicating their potential as therapeutic agents for diabetes management .
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms may enhance binding affinity and modulate the activity of these biological targets, leading to various therapeutic effects.
Study on Anticancer Efficacy
In a recent investigation into the anticancer efficacy of benzodioxole derivatives, a series of compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives demonstrated significant cytotoxicity while sparing normal cells, suggesting a favorable safety profile for further development .
Antidiabetic Research
Another study explored the effects of benzodioxole derivatives on blood glucose levels in diabetic mice models. The findings revealed that treatment with compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration . This underscores the potential of these compounds in developing new antidiabetic therapies.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2,2-Difluoro-N,N-dimethyl-1,3-benzodioxole-5-carboxamide?
A multi-step synthesis starting from 2,2-difluorobenzo[d][1,3]dioxol-5-amine (or related intermediates) is typical. Key steps include:
- Acylation : Reacting the amine with a carboxylic acid derivative (e.g., chloroformate or activated ester) to form the carboxamide.
- N,N-Dimethylation : Using dimethylamine or a methylating agent like methyl iodide under basic conditions.
- Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Fluorine atoms induce splitting patterns; the benzodioxole protons resonate near δ 6.5–7.5 ppm. The N,N-dimethyl groups appear as singlets at δ ~3.0 ppm (¹H) and ~40 ppm (¹³C).
- IR Spectroscopy : Stretching vibrations for the carbonyl (C=O) group appear at ~1650–1700 cm⁻¹, while C-F bonds show peaks at ~1100–1250 cm⁻¹ .
Q. What are the stability considerations for this compound under varying storage conditions?
Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the carboxamide or oxidation of the benzodioxole ring. Monitor purity via LC-MS every 6 months .
Advanced Research Questions
Q. How can conflicting bioactivity data in kinase inhibition assays (e.g., CK1δ vs. CK1ε) be systematically addressed?
- Assay Optimization : Validate enzyme activity controls and ensure compound solubility using DMSO ≤0.1%.
- Metabolite Screening : Check for degradation products (e.g., free carboxylic acid via hydrolysis) using LC-MS.
- Selectivity Profiling : Test against a panel of 50+ kinases to identify off-target effects .
Q. What computational approaches predict the binding mode of this compound to CK1 isoforms?
- Molecular Docking : Use AutoDock Vina with CK1δ crystal structures (PDB: 5LJ3) to identify key interactions (e.g., hydrogen bonds with hinge-region residues).
- MD Simulations : Perform 100-ns simulations to assess stability of the ligand-protein complex and calculate binding free energies (MM-PBSA/GBSA) .
Q. How does the electronic effect of the 2,2-difluoro substituent influence reactivity in cross-coupling reactions?
- The electron-withdrawing fluorine atoms decrease electron density at the benzodioxole ring, directing electrophilic substitution to the 5-position.
- Example : Suzuki-Miyaura coupling with aryl boronic acids at the 5-carboxamide position requires Pd(OAc)₂/XPhos catalysis .
Q. What strategies are effective for structure-activity relationship (SAR) studies of analogues with modified benzodioxole or carboxamide groups?
- Analog Synthesis : Replace difluoro groups with dichloro or methoxy substituents to assess steric/electronic effects.
- Biological Testing : Compare IC₅₀ values in kinase inhibition assays and correlate with computational descriptors (e.g., logP, polar surface area) .
Methodological Notes
- Synthetic References : Avoid using nitro-containing intermediates due to potential explosion hazards; opt for safer cyano or amide precursors .
- Data Reproducibility : Report reaction yields, purity, and spectral data (e.g., NMR shifts, HRMS) in full to enable cross-validation .
- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may require specialized waste disposal protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
